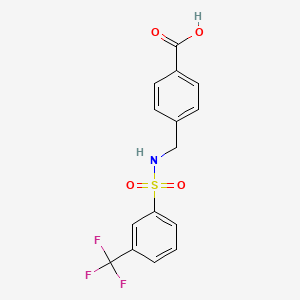

4-(((3-(Trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(((3-(Trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid” is a chemical compound with the molecular formula C15H12F3NO4S . It has a molecular weight of 359.32. The compound is solid in its physical form .

Synthesis Analysis

The synthesis of such compounds often involves the use of carboxylic acids, which can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C15H11ClF3NO4S/c16-13-6-5-11 (7-12 (13)15 (17,18)19)25 (23,24)20-8-9-1-3-10 (4-2-9)14 (21)22/h1-7,20H,8H2, (H,21,22) .Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 359.32. The InChI code representing its molecular structure is: 1S/C15H11ClF3NO4S/c16-13-6-5-11 (7-12 (13)15 (17,18)19)25 (23,24)20-8-9-1-3-10 (4-2-9)14 (21)22/h1-7,20H,8H2, (H,21,22) .Scientific Research Applications

Organic Synthesis and Catalysis

Sulfonamides, including compounds similar to 4-(((3-(Trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid, have been utilized in organic synthesis, showcasing their potential in the synthesis of bio-potent molecules. For instance, Dineshkumar and Thirunarayanan (2019) synthesized a range of sulfonamides by catalyzed condensation, demonstrating their antimicrobial activities, which suggests their potential utility in drug discovery and development (Dineshkumar & Thirunarayanan, 2019).

Medicinal Chemistry and Drug Design

The trifluoromethyl group and sulfonamide linkage present in compounds like this compound have been explored for their biological activities. Naganawa et al. (2006) discovered heteroaryl sulfonamides as new EP1 receptor selective antagonists, highlighting the compound's role in optimizing antagonist activity, which could lead to the development of new therapeutic agents (Naganawa et al., 2006).

Environmental Science

The structural moiety of benzoic acid plays a crucial role in environmental science, particularly in the study of stress tolerance in plants. Senaratna et al. (2004) investigated benzoic acid and its derivatives for their role in inducing multiple stress tolerance in plants, providing insights into agricultural applications and stress resistance mechanisms (Senaratna et al., 2004).

Material Science

The versatility of sulfonamide and benzoic acid derivatives extends to material science, where they are used in the synthesis and characterization of novel materials. Almarhoon et al. (2019) reported on an eco-friendly method for synthesizing sulfonamide and sulfonate carboxylic acid derivatives, emphasizing their potential in developing materials with significant biological applications (Almarhoon et al., 2019).

Properties

IUPAC Name |

4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO4S/c16-15(17,18)12-2-1-3-13(8-12)24(22,23)19-9-10-4-6-11(7-5-10)14(20)21/h1-8,19H,9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YULRKVYOEFOBSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethyl]but-2-ynamide](/img/structure/B2736995.png)

methanone](/img/structure/B2736997.png)

![6,7,8,9-Tetrahydrocyclohepta[f][1,3]benzodioxol-5-one](/img/structure/B2736999.png)

![ethyl 2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}benzoate](/img/structure/B2737002.png)

![4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2737007.png)

![N-[cyclopropyl(phenyl)methyl]hydroxylamine](/img/structure/B2737010.png)

![4-(2-((2-Isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2737012.png)